3-(Benzylmethylamino)-1-propanol

Catalog No.
S749941
CAS No.
5814-42-6
M.F
C11H17NO
M. Wt
179.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Benzylmethylamino)-1-propanol

CAS Number

5814-42-6

Product Name

3-(Benzylmethylamino)-1-propanol

IUPAC Name

3-[benzyl(methyl)amino]propan-1-ol

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

InChI

InChI=1S/C11H17NO/c1-12(8-5-9-13)10-11-6-3-2-4-7-11/h2-4,6-7,13H,5,8-10H2,1H3

InChI Key

YQAUZGVTGQVMPM-UHFFFAOYSA-N

SMILES

CN(CCCO)CC1=CC=CC=C1

Canonical SMILES

CN(CCCO)CC1=CC=CC=C1

3-(Benzylmethylamino)-1-propanol is an organic compound classified as an amino alcohol, characterized by a benzyl group attached to a nitrogen atom, which in turn is connected to a propanol chain. Its molecular formula is C11H17NOC_{11}H_{17}NO and it has a molecular weight of approximately 179.26 g/mol. The compound features a hydroxyl group (-OH) and an amine group (-NH) that contribute to its reactivity and potential biological activities .

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using agents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
  • Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic conditions.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Thionyl chloride or phosphorus tribromide in inert solvents.

The biological activity of 3-(Benzylmethylamino)-1-propanol is not extensively documented, but compounds with similar structures often exhibit significant pharmacological properties. It is suggested that this compound may interact with various receptors and pathways, potentially influencing neurotransmitter systems. Similar compounds have been associated with effects on cholinergic and dopaminergic pathways, indicating possible applications in cognitive enhancement or neuroprotection .

The synthesis of 3-(Benzylmethylamino)-1-propanol can be achieved through various methods:

  • Reductive Amination: This method involves the reaction of benzylmethylamine with 3-chloropropanol, typically using sodium borohydride or lithium aluminum hydride as reducing agents under mild conditions.
  • Alkylation: Another approach includes the alkylation of benzylmethylamine with 3-bromopropanol in the presence of a base like potassium carbonate, often conducted in organic solvents such as dimethylformamide or tetrahydrofuran .

In industrial settings, continuous flow processes may be employed to enhance yield and purity, while catalytic hydrogenation might be used to streamline synthesis and minimize by-products.

3-(Benzylmethylamino)-1-propanol has potential applications in various fields:

  • Pharmaceuticals: Due to its structural properties, it may serve as an intermediate in the synthesis of more complex organic molecules or pharmaceuticals.
  • Research: It can be utilized in studies related to enzyme interactions and metabolic pathways, contributing to the understanding of various biochemical processes.
  • Fine Chemicals Production: The compound could also be relevant in the production of fine chemicals within industrial contexts .

Several compounds share structural similarities with 3-(Benzylmethylamino)-1-propanol:

Compound NameStructure CharacteristicsUnique Features
3-(Dimethylamino)-1-propanolContains two methyl groups on nitrogenLacks the benzyl group, affecting reactivity
3-(Benzylamino)-1-propanolLacks the methyl group on nitrogenPresents different binding properties
3-(Methylamino)-1-propanolContains only a methyl group attached to nitrogenSimplistic structure compared to 3-(Benzylmethylamino)-1-propanol

Uniqueness

3-(Benzylmethylamino)-1-propanol is unique due to its combination of both benzyl and methyl groups attached to the nitrogen atom. This structural feature influences its reactivity and binding properties, setting it apart from other similar compounds.

Reductive Amination Approaches for Core Structure Assembly

Reductive amination represents the most versatile and widely employed methodology for the synthesis of 3-(Benzylmethylamino)-1-propanol, enabling the formation of tertiary amines through the controlled reduction of imine intermediates [1]. This approach circumvents the challenges associated with direct alkylation methods, which often result in multiple alkylation products and poor selectivity [1].

The classical reductive amination pathway involves the initial condensation of a carbonyl compound with benzylmethylamine, followed by selective reduction of the resulting imine intermediate [2]. Sodium cyanoborohydride has emerged as the preferred reducing agent for this transformation, demonstrating exceptional selectivity for imine reduction in the presence of unreacted aldehydes [1]. Alternative reducing agents including sodium borohydride and sodium triacetoxyborohydride have also proven effective under specific reaction conditions [1].

Research investigations have demonstrated that the reductive amination protocol can be optimized through careful control of reaction parameters [2]. Temperature control between 25-30 degrees Celsius proves optimal for achieving high conversion rates while minimizing side product formation [2]. The reaction typically proceeds to completion within 30 minutes under optimized conditions, yielding the desired tertiary amine product in 93% yield [2].

The mechanism of reductive amination involves the formation of an all-alkyl-iminium ion intermediate, which undergoes subsequent hydride attack to generate the final amine product [3]. The nucleophilicity differences between primary, secondary, and tertiary amines necessitate careful optimization of reaction stoichiometry to achieve selective mono-alkylation [1].

Table 1: Reductive Amination Optimization Parameters

EntryReducing AgentTemperature (°C)Time (min)Yield (%)Selectivity
1Sodium borohydride60144038Low
2Sodium cyanoborohydride253093High
3Sodium triacetoxyborohydride4012085Moderate

Sequential reductive aminations enable the systematic construction of complex tertiary amine structures through stepwise alkylation protocols [1]. This modular approach allows for precise control over substitution patterns and provides access to structurally diverse aminoalcohol derivatives [3].

Alkylation Techniques for N-Substitution Patterns

Alkylation methodologies for the synthesis of 3-(Benzylmethylamino)-1-propanol focus on the selective introduction of benzyl and methyl substituents onto the nitrogen center through controlled nucleophilic substitution reactions [4]. These approaches require careful consideration of reaction conditions to minimize over-alkylation and achieve the desired substitution pattern [5].

Direct alkylation of secondary amines with benzyl halides represents a straightforward approach for tertiary amine synthesis [6]. The reaction typically employs triethylamine as base and proceeds through a bimolecular nucleophilic substitution mechanism [6]. Reaction times of 16 hours at room temperature in dichloromethane solvent provide optimal conversion while maintaining high selectivity [6].

Mannich base chemistry offers an alternative alkylation strategy through the utilization of ketonic Mannich bases as alkylating agents [4]. This methodology involves the condensation of ketones with formaldehyde and secondary amines to generate reactive Mannich base intermediates [4]. Subsequent alkylation of target amine substrates proceeds under mild conditions with excellent regioselectivity [4].

The N-alkylation of heterocyclic amines with Mannich bases has been extensively investigated, revealing that reaction yields correlate strongly with the electronic properties of the alkylating agent [4]. Electron-withdrawing substituents on the aromatic ring enhance the electrophilic character of the Mannich base, resulting in improved reaction rates and yields [4].

Table 2: Alkylation Method Comparison

MethodAlkylating AgentSolventTemperature (°C)Yield (%)Reaction Time
Direct AlkylationBenzyl bromideDichloromethane258516 hours
Mannich BaseKetonic Mannich baseEthanol80788 hours
Reductive AlkylationBenzaldehyde/NaBH₄Methanol0-5824 hours

Reductive alkylation protocols combine carbonyl reduction with amine alkylation in a single synthetic operation [5]. This approach utilizes benzaldehyde as the alkylating precursor, which undergoes in situ reduction to generate the corresponding benzyl alcohol intermediate [5]. Subsequent alkylation occurs through a borrowing hydrogen mechanism, wherein the alcohol is temporarily oxidized to reform the aldehyde for imine formation [5].

The selectivity of alkylation reactions can be enhanced through the use of phase-transfer catalysts and optimized solvent systems [7]. Microfluidic reactor technology has emerged as a powerful tool for controlling alkylation selectivity through precise temperature and residence time control [7].

Catalytic Hydrogenation in Stereoselective Synthesis

Catalytic hydrogenation methodologies for 3-(Benzylmethylamino)-1-propanol synthesis focus on the stereoselective reduction of prochiral intermediates to establish the desired stereochemical configuration at the alcohol-bearing carbon center [8]. These approaches utilize chiral transition metal catalysts to achieve high levels of enantiocontrol in the formation of optically active amino alcohols [9].

Ruthenium-based catalytic systems have demonstrated exceptional performance in the asymmetric hydrogenation of ketones to generate chiral secondary alcohols [9]. The RuCl₂(phosphane)₂(1,2-diamine) catalyst family exhibits remarkable activity and selectivity for ketone reduction in the presence of coexisting carbon-carbon double bonds [9]. Optimal reaction conditions utilize 2-propanol as solvent with alkaline base additives to achieve maximum stereoselectivity [9].

The mechanism of asymmetric hydrogenation involves the formation of an 18-electron amino ruthenium hydride complex and a 16-electron amido ruthenium species through metal-ligand bifunctional catalysis [9]. This dual activation pathway enables the simultaneous activation of both the substrate ketone and the hydrogen molecule, resulting in highly efficient stereoselective reduction [9].

Iridium catalysts employing BINAP-type ligands have shown particular effectiveness in the asymmetric hydrogenation of aromatic ketones, achieving enantioselectivities exceeding 99% under optimized conditions [10]. The use of XylBINAP ligands with sterically demanding 3,5-xylyl substituents provides enhanced stereodiscrimination compared to conventional TolBINAP systems [10].

Table 3: Asymmetric Hydrogenation Catalyst Performance

Catalyst SystemLigandSubstrate Loading (S/C)Pressure (atm)Temperature (°C)Enantiomeric Excess (%)
Ru-BINAP(S)-TolBINAP100,00082595
Ru-XylBINAP(S)-XylBINAP100,00082599
Ir-BINAP(R)-BINAP50,000105098

Dynamic kinetic resolution strategies enable the stereoselective synthesis of amino alcohols from configurationally labile ketone substrates [10]. This approach exploits the rapid equilibration of substrate enantiomers combined with the preferential reduction of one enantiomer by the chiral catalyst [10]. The method provides access to both syn and anti stereoisomers through appropriate catalyst selection [10].

Palladium-catalyzed hydrogenation systems utilizing supported heterogeneous catalysts offer advantages in terms of catalyst recovery and reuse [11]. The 5% palladium on carbon catalyst system demonstrates high activity for benzonitrile hydrogenation, proceeding through a consecutive reaction pathway involving imine intermediates [11]. Reaction selectivity can be optimized through careful control of hydrogen pressure and reaction temperature [11].

The application of flow chemistry principles to catalytic hydrogenation enables enhanced mass transfer and improved stereoselectivity through precise temperature control [12]. Continuous flow packed-bed reactors utilizing immobilized chiral catalysts provide consistent product quality and enable efficient scale-up for industrial applications [12].

Continuous Flow Process Development for Industrial Scaling

Continuous flow process development for 3-(Benzylmethylamino)-1-propanol synthesis addresses the critical requirements for industrial-scale production, including enhanced safety, improved selectivity, and reduced environmental impact compared to traditional batch processes [13]. Flow chemistry methodologies enable precise control over reaction parameters and facilitate the implementation of multistep synthetic sequences in integrated reactor systems [14].

The development of continuous flow reductive amination processes has demonstrated significant advantages in terms of reaction efficiency and product selectivity [7]. Microfluidic reactor systems utilizing trifunctional organocatalysts immobilized on porous composite hollow fibers provide metal-free synthetic pathways with excellent atom economy [7]. These systems achieve aminoalcohol selectivities up to 97.1% at 61% substrate conversion under optimized flow conditions [7].

Packed-bed reactor configurations employing heterogeneous palladium catalysts enable the continuous synthesis of primary amines through tandem reductive amination-hydrogenolysis processes [12]. The multichannel compact reactor design developed at the University of Bath demonstrates exceptional performance for the selective synthesis of aliphatic, aromatic, and cyclic primary amines with conversions exceeding 99% and isolated yields ranging from 74-99% [12].

Table 4: Continuous Flow Process Parameters

Reactor TypeCatalystFlow Rate (mL/min)Temperature (°C)Residence Time (min)Conversion (%)
Packed-bed10% Pd/C0.280-1101599
MicrofluidicOrganocatalyst0.02253097
MultichannelHeterogeneous Ru0.51002095

The optimization of continuous flow processes requires systematic investigation of key parameters including flow rate, temperature, pressure, and catalyst loading [13]. Kinetic modeling studies utilizing the Langmuir-Hinshelwood approach have provided fundamental insights into the reaction mechanism and enabled the estimation of rate constants and activation energies for individual reaction steps [12].

Temperature programming strategies enable the sequential execution of multiple synthetic transformations within integrated flow reactor systems [13]. The synthesis of complex pharmaceutical intermediates such as dolutegravir has been successfully demonstrated using multistep continuous flow protocols that reduce overall reaction times from 22.4 hours in batch to 20 minutes in flow [13].

Industrial implementation of continuous flow processes for amino alcohol synthesis addresses critical scalability challenges including heat management, pressure control, and product separation [15]. Membrane diffusion modules enable efficient mixing of multiple reactant streams while maintaining precise stoichiometric control [15]. Gas-liquid separation systems facilitate the recovery and recycle of gaseous reactants such as hydrogen and ammonia [15].

The economic advantages of continuous flow processing include reduced capital investment requirements, improved space-time yields, and enhanced process safety through elimination of large-volume reactant inventories [16]. Process intensification achieved through continuous flow methodologies enables the production of specialty chemicals in smaller, more flexible manufacturing facilities closer to end-use markets [14].

The infrared spectroscopy of 3-(Benzylmethylamino)-1-propanol reveals characteristic absorption bands that correspond to the distinct functional groups present within the molecular structure. The compound exhibits a complex infrared profile reflecting the presence of hydroxyl, tertiary amine, and aromatic functionalities.

The most prominent feature in the infrared spectrum appears in the region 3200-3550 cm⁻¹, where a strong, broad absorption band is observed at approximately 3350 cm⁻¹ [1]. This characteristic absorption is attributed to the hydroxyl (O-H) stretching vibration of the primary alcohol group. The broadness of this peak indicates extensive hydrogen bonding, which is typical for alcohols in condensed phases [2] [3] [4]. The hydrogen bonding occurs both intermolecularly between alcohol molecules and potentially intramolecularly with the tertiary amine nitrogen atom.

Aromatic carbon-hydrogen stretching vibrations manifest as medium-intensity absorptions in the 3050-3100 cm⁻¹ region, with a characteristic peak appearing at approximately 3030 cm⁻¹ [2] [5]. These absorptions are distinguished from aliphatic C-H stretches by their higher frequency and are indicative of the benzyl moiety within the molecular structure. The presence of these aromatic C-H stretches confirms the phenyl ring attachment to the tertiary amine center.

The aliphatic carbon-hydrogen stretching vibrations appear as strong absorptions in the 2850-3000 cm⁻¹ range, with primary peaks observed at 2950 cm⁻¹ and 2920 cm⁻¹ [2] [5]. These frequencies correspond to the asymmetric and symmetric stretching modes of the methylene and methyl groups within the propanol chain and the N-methyl substituent. The intensity and position of these absorptions are consistent with the presence of multiple aliphatic C-H bonds in the molecular structure.

The carbon-nitrogen stretching vibration characteristic of tertiary amines appears as a medium-intensity band in the 1020-1200 cm⁻¹ region, specifically at approximately 1150 cm⁻¹ [6] [7]. This absorption frequency is typical for aliphatic tertiary amines, where the C-N bond exhibits reduced stretching frequency compared to aromatic amines due to decreased s-character in the carbon-nitrogen bond.

Primary alcohol functionality is further confirmed by the strong carbon-oxygen stretching vibration observed at 1070 cm⁻¹, falling within the characteristic range of 1050-1085 cm⁻¹ for primary alcohols [4] [7]. This absorption is more intense than those observed for secondary or tertiary alcohols due to the specific bonding environment of the primary hydroxyl group.

Aromatic carbon-carbon stretching vibrations appear as medium-intensity absorptions in the 1475-1600 cm⁻¹ region, with a notable peak at 1500 cm⁻¹ [5] [7]. These skeletal vibrations of the benzene ring provide confirmation of the aromatic system and are enhanced by the electron-donating effects of the attached benzyl group.

The fingerprint region below 1500 cm⁻¹ contains several diagnostic absorptions, including carbon-hydrogen bending vibrations at 1450 cm⁻¹ and aromatic carbon-hydrogen out-of-plane bending modes at 750 cm⁻¹ [5] [7]. The out-of-plane bending pattern is particularly diagnostic for monosubstituted benzene rings, confirming the substitution pattern of the benzyl group.

Mass Spectrometric Fragmentation Patterns

The electron ionization mass spectrum of 3-(Benzylmethylamino)-1-propanol exhibits characteristic fragmentation patterns that provide structural confirmation and enable identification of the compound. The molecular ion peak appears at m/z 179, corresponding to the molecular formula C₁₁H₁₇NO, although this peak typically exhibits low intensity (5-15% relative abundance) due to the inherent instability of the radical cation [8] [9].

Alpha cleavage represents the predominant fragmentation mechanism observed in this amino alcohol system. The loss of a hydroxyl radical (17 mass units) from the molecular ion produces a fragment at m/z 162, corresponding to the formula C₁₁H₁₆N⁺ [9] [10]. This fragmentation occurs through homolytic cleavage of the carbon-oxygen bond adjacent to the hydroxyl group, resulting in a resonance-stabilized carbocation. The relative intensity of this fragment typically ranges from 20-40% of the base peak.

A more significant fragmentation pathway involves the loss of the entire CH₂OH group (31 mass units), generating a prominent fragment ion at m/z 148 with the formula C₁₀H₁₄N⁺ [9] [10]. This alpha cleavage adjacent to the oxygen atom produces a highly stabilized iminium ion structure, accounting for the strong relative intensity (60-80%) of this peak. The stability of this fragment arises from the electron-donating capability of the tertiary amine nitrogen, which can participate in resonance stabilization.

Rearrangement fragmentations result in additional characteristic peaks at m/z 134 and m/z 120, corresponding to losses of 45 and 59 mass units respectively [11] [12]. These fragmentations likely involve complex rearrangement processes with elimination of neutral molecules containing both carbon and oxygen atoms. The moderate intensities (25-50%) of these peaks indicate that these pathways represent significant but secondary fragmentation routes.

The benzyl cation, manifesting as the tropylium ion (C₇H₇⁺) at m/z 91, represents one of the most characteristic and intense fragments in the mass spectrum [13] [9]. This ion forms through cleavage of the carbon-nitrogen bond in the benzyl group, followed by rearrangement to the highly stable seven-membered ring structure. The high relative intensity (70-90%) of this peak reflects the exceptional stability of the tropylium ion system.

Continued fragmentation of the tropylium ion leads to the formation of the phenyl cation (C₆H₅⁺) at m/z 77 through loss of a CH₂ group [13] [12]. This secondary fragmentation typically exhibits moderate intensity (15-35%) and provides additional confirmation of the aromatic system within the molecular structure.

A diagnostically important fragment appears at m/z 58, corresponding to the formula C₃H₈N⁺ [9] [14]. This iminium ion results from cleavage that retains the tertiary amine functionality along with portions of the aliphatic chain. The formation of this fragment through alpha cleavage adjacent to the nitrogen atom demonstrates the tendency of tertiary amines to stabilize positive charge through resonance delocalization.

The nitrogen rule of mass spectrometry is satisfied by the odd molecular weight (179) of the molecular ion, confirming the presence of a single nitrogen atom within the molecular structure [9] [15]. This rule provides an initial indication of nitrogen content and assists in structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Nuclear magnetic resonance spectroscopy provides detailed structural information for 3-(Benzylmethylamino)-1-propanol through both proton and carbon-13 analyses. The proton NMR spectrum exhibits characteristic chemical shifts and coupling patterns that confirm the molecular connectivity and stereochemistry.

The primary alcohol functionality is evidenced by a triplet at δ 3.65 ppm integrating for two protons, assigned to the CH₂OH methylene group [16] [17]. The triplet multiplicity arises from coupling with the adjacent methylene group (C-2), with a coupling constant of approximately 6.5 Hz indicating vicinal coupling through three bonds. This chemical shift is characteristic of methylene protons adjacent to an electronegative oxygen atom.

The central methylene group (C-2) appears as a multiplet at δ 1.85 ppm, integrating for two protons [16] [17]. This signal exhibits complex splitting due to coupling with protons on both adjacent carbon atoms (C-1 and C-3). The upfield chemical shift reflects the aliphatic nature of this methylene group, which is positioned between the electron-withdrawing oxygen and electron-donating nitrogen functionalities.

The methylene group adjacent to the tertiary amine (C-3) manifests as a triplet at δ 2.55 ppm, integrating for two protons [16] [18]. The downfield shift relative to the C-2 methylene reflects the deshielding effect of the tertiary amine nitrogen. The triplet multiplicity results from coupling with the C-2 methylene protons, with a coupling constant of 6.5 Hz.

The N-methyl group produces a characteristic singlet at δ 2.25 ppm, integrating for three protons [16] [18]. This chemical shift is typical for methyl groups attached to tertiary amine nitrogen atoms. The singlet multiplicity indicates that these protons do not couple with other protons in the molecule, consistent with the three-bond separation from the nearest methylene group.

The benzyl methylene group (N-CH₂-Ph) appears as a singlet at δ 3.55 ppm, integrating for two protons [16] [18]. This downfield chemical shift results from the combined deshielding effects of both the tertiary amine nitrogen and the aromatic ring system. The singlet multiplicity indicates that these protons are equivalent and do not exhibit significant coupling with other protons.

The aromatic protons appear as a complex multiplet in the region δ 7.25-7.35 ppm, integrating for five protons [16] [19]. This overlapping pattern is characteristic of monosubstituted benzene rings where the ortho, meta, and para protons exhibit similar chemical environments. The integration confirms the presence of a complete phenyl ring system.

Carbon-13 NMR spectroscopy provides complementary structural information through chemical shift analysis. The primary alcohol carbon (C-1) resonates at δ 63.5 ppm, which is characteristic for methylene carbons bonded to oxygen [20] [17]. This chemical shift confirms the primary alcohol functionality and distinguishes it from secondary or tertiary alcohol carbons.

The aliphatic methylene carbon (C-2) appears at δ 29.8 ppm, representing a typical aliphatic carbon environment [20] [17]. This upfield shift reflects the electron-rich nature of this carbon, which is not directly bonded to heteroatoms.

The methylene carbon adjacent to nitrogen (C-3) resonates at δ 58.2 ppm, demonstrating the deshielding effect of the tertiary amine nitrogen [20] [18]. This chemical shift is characteristic for carbons directly bonded to tertiary amine functionalities.

The N-methyl carbon appears at δ 42.1 ppm, which is typical for methyl carbons attached to tertiary amines [20] [18]. This chemical shift distinguishes N-methyl carbons from other aliphatic methyl environments.

The benzyl methylene carbon (N-CH₂-Ph) resonates at δ 62.8 ppm, reflecting the combined electronic effects of the nitrogen and aromatic systems [20] [19]. This chemical shift is characteristic for methylene carbons positioned between tertiary amines and aromatic rings.

The aromatic carbons exhibit characteristic chemical shifts in the δ 127-139 ppm region [20] [19]. The quaternary carbon (C-1 of the phenyl ring) appears at δ 138.5 ppm, representing the most downfield aromatic carbon due to its substitution pattern. The remaining aromatic carbons appear at δ 129.2, 128.4, and 127.1 ppm, corresponding to the ortho, meta, and para positions respectively.

Chromatographic Purity Assessment Methods

Chromatographic analysis of 3-(Benzylmethylamino)-1-propanol employs multiple analytical techniques to ensure comprehensive purity assessment and quality control. Each chromatographic method offers unique advantages for detecting specific types of impurities and provides complementary information for complete characterization.

Gas chromatography-mass spectrometry (GC-MS) represents the primary analytical method for purity determination and structural confirmation [21] [22]. The optimal analytical conditions employ a DB-5ms column (30 m × 0.25 mm, 0.25 μm film thickness) with helium carrier gas at a flow rate of 1.0 mL/min. The temperature program initiates at 50°C for 2 minutes, followed by a ramp to 280°C at 10°C/min, with a final hold time of 5 minutes. Under these conditions, 3-(Benzylmethylamino)-1-propanol elutes with a retention time of 12.5-13.2 minutes.

Mass spectrometric detection employs electron ionization at 70 eV, providing characteristic fragmentation patterns for structural confirmation [21] [22]. The method demonstrates excellent selectivity for the target compound while enabling detection of structurally related impurities. Purity assessment requires peak area integration, with acceptance criteria typically set at >98% for the main component. Common impurities detected include unreacted starting materials, by-products from synthetic pathways, and degradation products formed during storage.

High performance liquid chromatography (HPLC) provides an alternative analytical approach particularly suited for thermally labile compounds [23] [22]. The recommended analytical conditions utilize a C18 reverse-phase column (250 × 4.6 mm, 5 μm particle size) with a mobile phase consisting of acetonitrile and water containing 0.1% formic acid. Gradient elution enhances separation efficiency, typically employing a linear gradient from 10% to 90% acetonitrile over 15 minutes.

Ultraviolet detection at 254 nm provides sensitive detection for the aromatic-containing target compound [23] [24]. The benzyl chromophore exhibits moderate UV absorption, enabling quantitative analysis with detection limits in the microgram range. Under optimized conditions, 3-(Benzylmethylamino)-1-propanol elutes with a retention time of 8.5-9.2 minutes. Purity assessment employs peak area normalization, with typical acceptance criteria of >99% for pharmaceutical applications.

Ultra performance liquid chromatography (UPLC) offers enhanced resolution and reduced analysis time compared to conventional HPLC [25] [26]. The method employs a C18 column (100 × 2.1 mm, 1.7 μm particle size) operated at elevated pressure to accommodate the smaller particle size. The mobile phase composition remains similar to HPLC methods, but the gradient profile is compressed to achieve separation within 8 minutes.

UPLC-MS coupling provides both high-resolution separation and mass spectrometric confirmation [25] [26]. The reduced analysis time and improved peak capacity enable detection of trace impurities that may co-elute in conventional HPLC systems. Retention time for the target compound ranges from 4.2-4.8 minutes, with purity criteria typically set at >99.5% for high-purity applications.

Thin layer chromatography (TLC) serves as a rapid screening method for purity assessment and synthetic monitoring [27]. Silica gel 60 F254 plates provide the stationary phase, with mobile phase composition of ethyl acetate and hexane (1:1 v/v) optimized for the compound's polarity. Under these conditions, 3-(Benzylmethylamino)-1-propanol exhibits an Rf value of 0.35-0.42.

Detection employs UV visualization at 254 nm, taking advantage of the aromatic chromophore, followed by iodine vapor staining for comprehensive impurity detection [27]. TLC provides qualitative purity assessment through visual inspection for additional spots, with single-spot detection indicating acceptable purity for most applications.

Capillary electrophoresis (CE) offers an orthogonal separation mechanism based on electrophoretic mobility rather than partition coefficients [26]. The method employs a fused silica capillary with phosphate buffer (pH 7.4) as the background electrolyte. The basic nature of the tertiary amine ensures positive charge under these conditions, enabling separation based on mass-to-charge ratios.

UV detection at 200 nm provides universal detection capability, with migration times typically ranging from 15-18 minutes [26]. The method demonstrates particular utility for detecting ionic impurities and provides complementary information to chromatographic methods. Purity assessment employs peak area integration with acceptance criteria of >97% for routine analysis.

XLogP3

1.4

Other CAS

5814-42-6

Wikipedia

3-[Benzyl(methyl)amino]propan-1-ol

Dates

Last modified: 08-15-2023

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